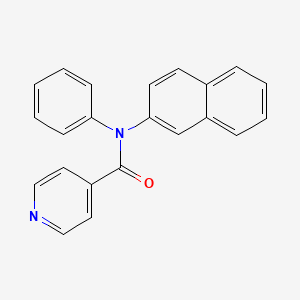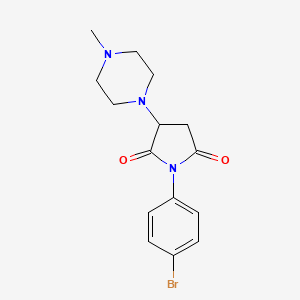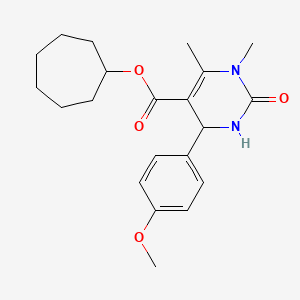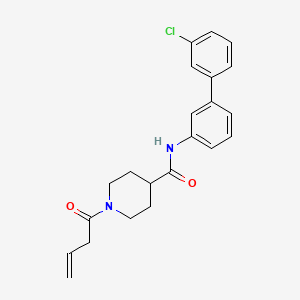
N-2-naphthyl-N-phenylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-naphthyl-N-phenylisonicotinamide (NITD-008) is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a member of the isonicotinamide family of compounds, which are known for their diverse pharmacological properties. NITD-008 has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-2-naphthyl-N-phenylisonicotinamide is not fully understood, but studies have suggested that it may target multiple pathways in the cell. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of M. tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-naphthyl-N-phenylisonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce bacterial load in infected mice and to prevent the development of drug resistance. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce parasite load in infected mice and to prevent the development of drug resistance. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
N-2-naphthyl-N-phenylisonicotinamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, there are also limitations to its use, including its solubility and stability issues, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-2-naphthyl-N-phenylisonicotinamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
N-2-naphthyl-N-phenylisonicotinamide can be synthesized using various methods, including the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a catalyst. Another method involves the reaction of 2-naphthylamine with 2-chloronicotinic acid, followed by reaction with phenylboronic acid in the presence of a palladium catalyst. N-2-naphthyl-N-phenylisonicotinamide can also be synthesized using a microwave-assisted method, which involves the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a copper catalyst.
科学的研究の応用
N-2-naphthyl-N-phenylisonicotinamide has been studied for its potential therapeutic applications in various diseases, including tuberculosis, malaria, and cancer. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has shown activity against both the blood and liver stages of the parasite. In cancer, N-2-naphthyl-N-phenylisonicotinamide has shown potential as a chemotherapeutic agent, with studies showing inhibition of cancer cell growth and induction of apoptosis.
特性
IUPAC Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-14-23-15-13-18)24(20-8-2-1-3-9-20)21-11-10-17-6-4-5-7-19(17)16-21/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIZSQXIZLQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)

![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)